An In-depth Technical Guide to the Synthesis and Properties of Bis(phenylthio)methane
An In-depth Technical Guide to the Synthesis and Properties of Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile dithioacetal compound. It serves as a key intermediate in organic synthesis, particularly as an acyl anion equivalent, finding applications in the formation of carbon-carbon bonds and the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and detailed experimental protocols.
Synthesis of Bis(phenylthio)methane
The synthesis of bis(phenylthio)methane can be achieved through several routes. The most common methods involve the reaction of a methylene (B1212753) source with thiophenol or its corresponding thiolate.
1.1. Reaction of Thiophenol with a Methylene Halide
A widely employed method involves the reaction of two equivalents of thiophenol with a dihalomethane, typically diiodomethane (B129776) or dichloromethane (B109758), in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions.
A common procedure involves dissolving thiophenol in ethanol, followed by the addition of sodium hydroxide (B78521) to generate sodium thiophenolate. Diiodomethane is then added, and the reaction mixture is heated to reflux. The yield for this method is reported to be around 80% after purification.[1]
1.2. Reaction of Thiophenol with Formaldehyde
Another synthetic route involves the acid-catalyzed reaction of thiophenol with formaldehyde.[1] This reaction typically utilizes a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Chemical and Physical Properties
Bis(phenylthio)methane is a white to light yellow crystalline solid at room temperature.[1][2] It is insoluble in water but soluble in many organic solvents.[1][3]
Table 1: Physical and Chemical Properties of Bis(phenylthio)methane
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂S₂ | [4][5] |
| Molecular Weight | 232.36 g/mol | [4][6] |
| CAS Number | 3561-67-9 | [4][6] |
| Melting Point | 34-37 °C | [6] |
| Boiling Point | 194 °C at 8 mmHg | [6] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Insoluble in water | [1][3] |
| Flash Point | 113 °C (closed cup) | [6] |
| Index of Refraction | 1.661 | [1] |
| Molar Refractivity | 72.12 cm³ | [1] |
| Enthalpy of Vaporization | 57.85 kJ/mol | [1] |
| Vapor Pressure | 5.81E-05 mmHg at 25°C | [1] |
Detailed Experimental Protocols
The following is a detailed and reliable experimental procedure for the synthesis of bis(phenylthio)methane, adapted from Organic Syntheses.
3.1. Synthesis of Bis(phenylthio)methane from Thiophenol and Dichloromethane
This procedure should be carried out in a well-ventilated fume hood due to the unpleasant odor of thiophenol.
Materials and Equipment:
-
2-L, one-necked flask
-
Magnetic stirring bar
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250-mL, pressure-equalizing dropping funnel
-
Argon or Nitrogen source
-
Dichloromethane (distilled)
-
Thiophenol
-
10% aqueous sodium hydroxide
-
2 N hydrochloric acid
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
A dry, 2-L, one-necked flask equipped with a magnetic stirring bar and a 250-mL, pressure-equalizing dropping funnel is charged with 1.5 L of distilled dichloromethane and 79.9 g (110 mL, 0.791 mole) of triethylamine. The flask is purged with argon.
-
The solution is stirred and cooled in an ice bath.
-
A solution of 82.5 g (75.7 mL, 0.749 mole) of thiophenol in 150 mL of dichloromethane is added dropwise over 1 hour.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.
-
The triethylamine hydrochloride precipitate is removed by filtration through a fritted-glass funnel.
-
The filtrate is washed sequentially with two 200-mL portions of 10% aqueous sodium hydroxide, two 200-mL portions of 2 N hydrochloric acid, and one 300-mL portion of water.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is recrystallized from petroleum ether to yield 51.2–59.6 g (56–65%) of bis(phenylthio)methane as white crystals with a melting point of 35–37 °C.[7]
Visualization of Synthesis and Mechanisms
4.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of bis(phenylthio)methane from thiophenol and a methylene halide.
Caption: General workflow for the synthesis of bis(phenylthio)methane.
4.2. Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the formation of bis(phenylthio)methane from thiophenol and dichloromethane.
Caption: Reaction mechanism for bis(phenylthio)methane synthesis.
Safety Information
Bis(phenylthio)methane is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
Bis(phenylthio)methane is a valuable reagent in organic synthesis. Its primary application is as a masked acyl anion. Deprotonation of the methylene bridge with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones). Subsequent hydrolysis of the resulting dithioacetal can yield a carbonyl group, effectively allowing for the umpolung (reactivity inversion) of a carbonyl carbon. It is also used in the synthesis of dihydroxy thioethers and as a ligand in coordination chemistry.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Bis(phenylthio)methane | 3561-67-9 | TCI AMERICA [tcichemicals.com]
- 3. Bis(phenylthio)methane, 98+% | Fisher Scientific [fishersci.ca]
- 4. Bis(phenylthio)methane [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Bis(phenylthio)methane = 98.0 GC 3561-67-9 [sigmaaldrich.com]
